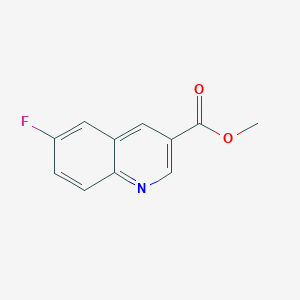

Methyl 6-fluoroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-fluoroquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylate group at the 3rd position of the quinoline ring. Quinoline derivatives, including this compound, are known for their wide range of biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoroquinoline-3-carboxylate typically involves the fluorination of quinoline derivatives. One common method is the reaction of 6-fluoroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are used for substitution reactions.

Major Products Formed:

Oxidation: Quinoline-3-carboxylic acid derivatives.

Reduction: Quinoline-3-methanol or quinoline-3-aldehyde.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Methyl 6-fluoroquinoline-3-carboxylate has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 6-fluoroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase, an enzyme critical for DNA replication. The compound inhibits the activity of DNA gyrase, leading to the disruption of bacterial DNA replication and ultimately causing bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .

Comparison with Similar Compounds

Norfloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.

Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.

Ofloxacin: Known for its effectiveness against a wide range of bacterial infections.

Uniqueness: Methyl 6-fluoroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group enhances its solubility and bioavailability, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl 6-fluoroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom at the 6-position and a carboxylate ester group at the 3-position of the quinoline ring. This unique substitution pattern enhances its lipophilicity and alters its binding affinity to various biological targets, potentially increasing its efficacy as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It is believed to inhibit bacterial DNA replication by targeting enzymes such as DNA gyrase and topoisomerase IV, similar to other compounds in the fluoroquinolone class .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Klebsiella pneumoniae | 2 µg/mL |

| Pseudomonas aeruginosa | 0.25 µg/mL |

| Staphylococcus aureus | 0.03 µg/mL |

These findings suggest that this compound could be effective against multidrug-resistant (MDR) pathogens, making it a candidate for further development in antibiotic therapies .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study evaluated various derivatives of quinolines, including this compound, for antiproliferative activity against cancer cell lines. The results indicated that some derivatives exhibited IC50 values significantly lower than established anticancer drugs, highlighting their potential as lead compounds in cancer therapy .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.55 | H-460 (Lung Cancer) |

| Derivative A | 0.03 | H-460 |

| Derivative B | 1.24 | MCF-7 (Breast Cancer) |

Synthesis Methods

The synthesis of this compound typically involves several steps, including the use of common reagents such as sodium methoxide for substitution reactions and lithium aluminum hydride for reduction processes. Recent advancements have introduced microwave-assisted synthesis and solvent-free conditions to enhance yields and minimize environmental impact .

Synthesis Overview:

- Starting Materials: Fluorinated quinolines and carboxylic acid derivatives.

- Reagents: Sodium methoxide, potassium permanganate.

- Methods: Microwave-assisted synthesis; solvent-free conditions.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy Study : A comprehensive evaluation demonstrated that this compound effectively inhibited growth in various Gram-negative and Gram-positive bacteria, showcasing its broad-spectrum antimicrobial potential .

- Anticancer Research : In vitro studies on lung cancer cell lines revealed that this compound derivatives exhibited significant cytotoxicity compared to standard treatments, suggesting a promising avenue for future cancer therapies .

Properties

Molecular Formula |

C11H8FNO2 |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

methyl 6-fluoroquinoline-3-carboxylate |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 |

InChI Key |

RCEMALLZHCNGOH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C2C=CC(=CC2=C1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.